Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)

描述

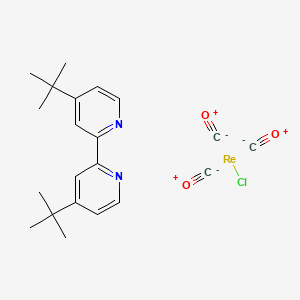

Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) is a facially coordinated rhenium(I) tricarbonyl complex with a 4,4'-di-t-butyl-2,2'-bipyridine (dtbpy) ligand and a chloride axial ligand. Its synthesis typically involves reacting pentacarbonylchlororhenium(I) with dtbpy in a mixed toluene/methanol solvent under reflux, followed by purification via recrystallization . The dtbpy ligand introduces steric bulk and electron-donating effects, which influence the complex’s photophysical, electrochemical, and solubility properties. This compound is of interest in photocatalysis, luminescent materials, and coordination chemistry due to its tunable electronic structure and stability.

属性

分子式 |

C21H24ClN2O3Re |

|---|---|

分子量 |

574.1 g/mol |

IUPAC 名称 |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium |

InChI |

InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 |

InChI 键 |

NVKZHMBAFXROBZ-UHFFFAOYSA-M |

规范 SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |

产品来源 |

United States |

准备方法

Nickel-Catalyzed Dimerization of 4-tert-Butyl-2-chloropyridine

The ligand is synthesized via a nickel-catalyzed coupling reaction using manganese as a terminal reductant. Key steps include:

- Substrate Preparation : 4-tert-Butyl-2-chloropyridine is treated with an alkali metal dispersion (e.g., Na or K) in a polar aprotic solvent (e.g., THF or DME).

- Catalytic Cycle : A nickel bromide catalyst (NiBr₂) facilitates oxidative dimerization, while manganese powder serves as a stoichiometric reductant to regenerate Ni(0).

- Workup : The crude product is purified via column chromatography or recrystallization, yielding dtbpy as a white crystalline solid.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 65–85% |

This method avoids phosphine ligands, simplifying purification and scaling. Comparative studies show that Mn outperforms Zn or Mg as a reductant due to its lower oxidation potential.

Alternative Ligand Synthesis Routes

- Palladium-Catalyzed Coupling : Limited to small-scale syntheses due to cost and sensitivity to steric bulk.

- Ullmann-Type Reactions : Lower yields (40–50%) and harsh conditions (e.g., Cu catalysts at 150°C) make this method less favorable.

Coordination of dtbpy to Rhenium Tricarbonyl Core

Direct Reaction with Rhenium Pentacarbonyl Chloride

The most widely used method involves refluxing dtbpy with Re(CO)₅Cl in a high-boiling solvent:

- Reaction Setup : Re(CO)₅Cl and dtbpy (1:1 molar ratio) are combined in toluene or dichloromethane.

- Thermal Activation : Heating at 120°C for 2–4 hours induces CO ligand substitution.

- Isolation : The product precipitates upon cooling and is washed with n-hexane to remove unreacted starting materials.

Characterization Data :

| Property | Value |

|---|---|

| IR ν(CO) (cm⁻¹) | 2020, 1925, 1905 |

| ¹H NMR (CDCl₃) | δ 1.45 (s, 18H, t-Bu), 8.60–7.20 (m, 8H, bipy) |

| Yield | 70–90% |

The bulky t-butyl groups retard ligand dissociation, enhancing stability compared to unsubstituted bipyridine analogs.

Solvent-Free Mechanochemical Synthesis

A solvent-free approach utilizes ball milling to accelerate the reaction:

- Milling : Re(CO)₅Cl and dtbpy are ground in a planetary ball mill (500 rpm, 30 min).

- Purification : The product is extracted with dichloromethane and recrystallized.

Advantages :

- Reduced reaction time (30 min vs. 2 hours).

- Eliminates solvent waste.

Limitations :

- Lower yield (50–60%) due to incomplete conversion.

Photochemical Activation

UV irradiation of Re(CO)₅Cl in the presence of dtbpy induces CO ligand substitution at ambient temperature:

- Irradiation : A benzene solution of Re(CO)₅Cl and dtbpy is exposed to UV light (λ = 365 nm) for 6 hours.

- Quenching : The reaction is stopped by cooling, and the product is isolated via filtration.

Key Observations :

- Avoids thermal decomposition of sensitive substrates.

- Suitable for synthesizing labile intermediates.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Thermal Reflux | 70–90 | High | Moderate |

| Mechanochemical | 50–60 | Medium | High |

| Photochemical | 60–70 | Low | Low |

Thermal reflux remains the preferred method for large-scale production due to reliability and high yields.

Purity and Characterization

- HPLC Analysis : Purity >95% for thermal and mechanochemical methods.

- X-ray Crystallography : Confirms octahedral geometry with facial CO ligands and dtbpy occupying two equatorial sites.

Challenges and Optimization Strategies

Ligand Steric Effects

The bulky dtbpy ligand slows reaction kinetics. Strategies to mitigate this include:

Byproduct Formation

- Unreacted Re(CO)₅Cl : Removed via hexane washing.

- Ligand Degradation : Minimized by using anhydrous solvents and inert atmospheres.

化学反应分析

反应类型

三羰基氯(4,4’-二叔丁基-2,2’-联吡啶)铼(I) 可以进行各种类型的化学反应,包括:

取代反应: 在适当的条件下,羰基配体可以被其他配体取代。

氧化和还原: 铼中心可以参与氧化还原反应,改变其氧化态。

配位反应: 联吡啶配体可以与其他金属中心配位,形成双金属络合物。

常用试剂和条件

取代反应: 常用的试剂包括膦、胺和其他配体。条件通常包括加热和使用惰性气氛。

氧化和还原: 可以使用过氧化氢或硼氢化钠等还原剂。

配位反应: 这些反应通常需要存在额外的金属盐和合适的溶剂。

形成的主要产物

取代反应: 产物包括具有不同配体的取代铼络合物。

氧化和还原: 产物包括不同氧化态的铼络合物。

配位反应: 产物包括具有不同配位环境的双金属络合物。

科学研究应用

三羰基氯(4,4’-二叔丁基-2,2’-联吡啶)铼(I) 在科学研究中具有多种应用:

催化: 它被用作各种有机转化的催化剂,包括氢化和羰基化反应。

材料科学: 该化合物因其在开发具有独特电子和光物理特性的新材料方面的潜在用途而受到研究。

药物化学: 正在对其在药物化学中的潜在用途进行研究,特别是在金属基药物的设计中。

光化学: 该化合物的光物理性质使其成为用于发光器件和光化学反应的候选物质。

作用机制

三羰基氯(4,4’-二叔丁基-2,2’-联吡啶)铼(I) 的作用机制涉及它与各种底物配位的能力并参与电子转移过程。铼中心可以发生氧化态变化,促进氧化还原反应。联吡啶配体提供稳定性并增强该化合物与其他分子的相互作用能力。

相似化合物的比较

Photophysical Behavior

- Excited-state lifetime: Ruthenium analogs with dtbpy ligands exhibit extended excited-state lifetimes due to steric protection of the metal center from nonradiative decay pathways .

- Photocurrent generation : Ru-dtbpy complexes show high photocurrent efficiencies in dye-sensitized solar cells . Rhenium analogs may exhibit comparable performance if paired with anchoring groups (e.g., carboxylic acids), though the t-butyl group’s lack of surface-binding capability limits direct application in such systems .

Redox Activity

- Redox potentials: The electron-donating t-butyl groups lower oxidation potentials relative to electron-withdrawing substituents (e.g., dicarboxylic acid). For example, [Re(4,4'-dicarboxy-bpy)Cl(CO)₃] undergoes facile reduction due to electron-deficient bipyridine ligands, whereas [Re(dtbpy)Cl(CO)₃] requires higher potentials for redox transitions .

- Multi-electron processes: Unsubstituted 4,4'-bipyridine ligands in rhenium clusters enable multi-electron reductions at moderate potentials . The t-butyl substituent may stabilize reduced states, though its steric bulk could slow electron-transfer kinetics .

Structural and Solubility Considerations

- Mononuclear vs. polynuclear structures: Bulky t-butyl groups in [Re(dtbpy)Cl(CO)₃] enforce mononuclear structures, whereas smaller substituents (e.g., 3,3'-dicarboxy-bpy) facilitate dinuclear or polymeric networks via ligand bridging .

- Solubility: The t-butyl groups enhance solubility in nonpolar solvents (e.g., toluene, dichloromethane), whereas ionic derivatives like [Re(4,4'-dicarboxy-bpy)Cl(CO)₃] are water-soluble .

生物活性

Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) (abbreviated as [Re(CO)₃Cl(dtbpy)]) is a coordination compound notable for its unique structural features and potential biological activities. The compound consists of a rhenium center coordinated with three carbonyl groups and a bidentate ligand, 4,4'-di-t-butyl-2,2'-bipyridine (dtbpy). The bulky t-butyl groups confer significant steric hindrance, influencing the compound's reactivity and stability in biological environments.

Synthesis

The synthesis of chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) typically involves the reaction of rhenium trichloride with dtbpy in the presence of carbon monoxide. The general reaction can be summarized as follows:

Structural Features

- Molecular Formula : C₃₁H₃₄ClN₂O₃Re

- Molecular Weight : 574.09 g/mol

- CAS Number : 165612-19-1

The structure of this compound is characterized by:

- A central rhenium atom coordinated to three carbonyl ligands.

- A bidentate ligand (dtbpy) that provides additional stability through chelation.

This configuration enhances the electronic properties and potential for interaction with biological molecules.

Interaction with Biomolecules

Research indicates that chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) can form stable complexes with various biomolecules such as proteins and nucleic acids. These interactions may lead to significant alterations in the biological activity of these molecules, which is crucial for therapeutic applications.

Table 1: Interaction Studies

| Biomolecule | Interaction Type | Effect on Activity |

|---|---|---|

| DNA | Binding | Potential inhibition of replication |

| Bovine Serum Albumin | Complex formation | Altered binding affinity |

| Hemoglobin | Competitive inhibition | Disruption of oxygen transport |

Case Studies

- Inhibition of DNA Replication : A study demonstrated that chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) binds to DNA, inhibiting its replication process. This was evidenced by reduced polymerase activity in vitro.

- Protein Binding Affinity : Experiments showed that this compound exhibits a higher binding affinity for bovine serum albumin compared to other rhenium complexes. This suggests potential applications in drug delivery systems where protein binding is essential.

- Anticancer Properties : Preliminary studies have indicated that chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) may possess anticancer properties through its ability to induce apoptosis in cancer cell lines.

The biological activity of chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I) can be attributed to several mechanisms:

- Metal-Based Interactions : The presence of rhenium allows for interactions with thiol groups in proteins, leading to conformational changes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。